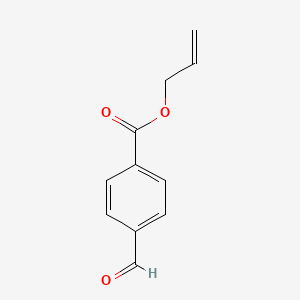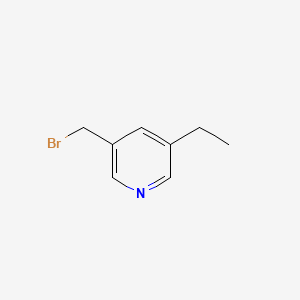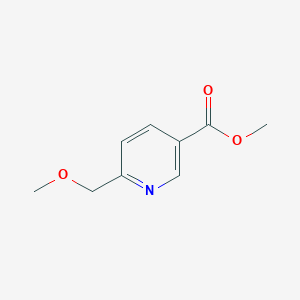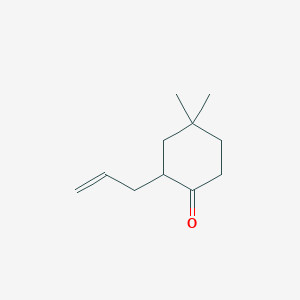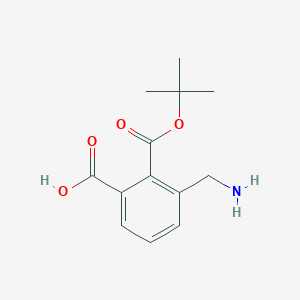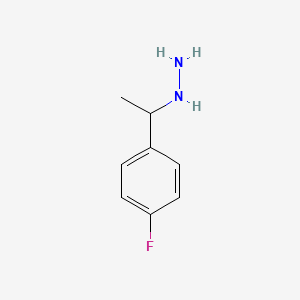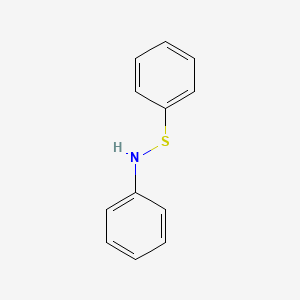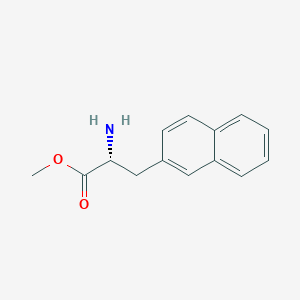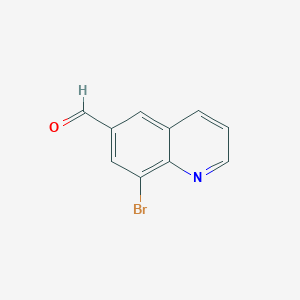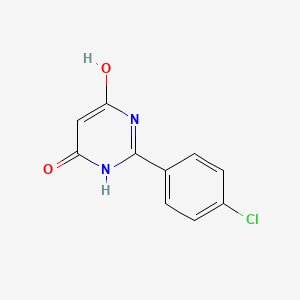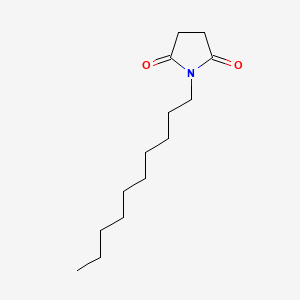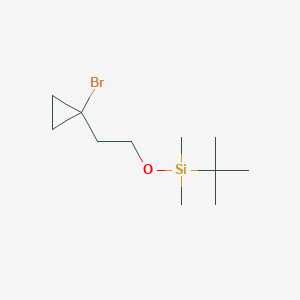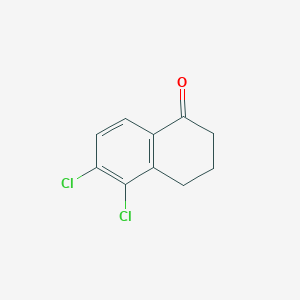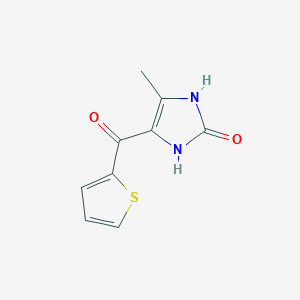![molecular formula C28H33ClN2O3 B8704035 5-[3-(3-hydroxyphenoxy)azetidin-1-yl]-5-methyl-2,2-diphenylhexanamide;hydrochloride](/img/structure/B8704035.png)
5-[3-(3-hydroxyphenoxy)azetidin-1-yl]-5-methyl-2,2-diphenylhexanamide;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[3-(3-hydroxyphenoxy)azetidin-1-yl]-5-methyl-2,2-diphenylhexanamide;hydrochloride is a potent muscarinic M3 receptor antagonist developed by Pfizer Inc. It is primarily investigated for its potential use in treating chronic obstructive pulmonary disease (COPD). The compound exhibits a long dissociative half-life, making it suitable for once-daily inhalation therapy .
Vorbereitungsmethoden
The synthesis of PF-3635659 involves several key steps, including the reaction of amide with methylmagnesium bromide in the presence of zirconium tetrachloride, a variant of the classical Bouveault reaction. This reaction yields a sterically encumbered gem-dimethyl amine. The late-stage demethylation of the phenol methyl ether using methionine in methanesulfonic acid avoids genetic toxicity problems associated with boron tribromide . The synthesis process benefits from crystalline intermediates at every stage, ensuring high purity and yield .
Analyse Chemischer Reaktionen
PF-3635659 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
PF-3635659 has been extensively studied for its potential therapeutic applications, particularly in the treatment of respiratory diseases like COPD. Its long-lasting bronchodilatory effects make it a promising candidate for once-daily inhalation therapy . Additionally, the compound’s unique pharmacokinetic properties have been explored in various clinical trials to assess its safety, efficacy, and pharmacodynamics .
Wirkmechanismus
PF-3635659 exerts its effects by antagonizing the muscarinic M3 receptor, which is involved in the contraction of smooth muscles in the airways. By blocking this receptor, the compound induces relaxation of the airway smooth muscles, leading to bronchodilation and improved airflow in patients with COPD . The molecular targets and pathways involved include the inhibition of acetylcholine binding to the M3 receptor, thereby preventing the downstream signaling that leads to muscle contraction .
Vergleich Mit ähnlichen Verbindungen
PF-3635659 is compared with other muscarinic M3 receptor antagonists such as tiotropium and aclidinium. While all these compounds share a similar mechanism of action, PF-3635659 is unique due to its long dissociative half-life, which allows for once-daily dosing . This property provides a significant advantage in terms of patient compliance and convenience. Other similar compounds include glycopyrronium and umeclidinium, which also target the M3 receptor but may differ in their pharmacokinetic profiles and dosing regimens .
Eigenschaften
Molekularformel |
C28H33ClN2O3 |
|---|---|
Molekulargewicht |
481.0 g/mol |
IUPAC-Name |
5-[3-(3-hydroxyphenoxy)azetidin-1-yl]-5-methyl-2,2-diphenylhexanamide;hydrochloride |
InChI |
InChI=1S/C28H32N2O3.ClH/c1-27(2,30-19-25(20-30)33-24-15-9-14-23(31)18-24)16-17-28(26(29)32,21-10-5-3-6-11-21)22-12-7-4-8-13-22;/h3-15,18,25,31H,16-17,19-20H2,1-2H3,(H2,29,32);1H |
InChI-Schlüssel |
IQPQJLHOTDXZOR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CCC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N)N3CC(C3)OC4=CC=CC(=C4)O.Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
